molecular formula C11H10BrF3O2 B3190326 Ethyl 2-bromo-2-[3-(trifluoromethyl)phenyl]acetate CAS No. 41023-25-0

Ethyl 2-bromo-2-[3-(trifluoromethyl)phenyl]acetate

Cat. No.: B3190326
CAS No.: 41023-25-0
M. Wt: 311.09 g/mol
InChI Key: HIGHVWUDDYUWTR-UHFFFAOYSA-N
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Description

Ethyl 2-bromo-2-[3-(trifluoromethyl)phenyl]acetate is an organic compound that features a bromine atom, a trifluoromethyl group, and an ethyl ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-bromo-2-[3-(trifluoromethyl)phenyl]acetate typically involves the bromination of ethyl 2-[3-(trifluoromethyl)phenyl]acetate. This can be achieved through the reaction of ethyl 2-[3-(trifluoromethyl)phenyl]acetate with bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a radical initiator like azobisisobutyronitrile (AIBN) under reflux conditions .

Industrial Production Methods

Industrial production methods for this compound may involve similar bromination reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-bromo-2-[3-(trifluoromethyl)phenyl]acetate can undergo various types of chemical reactions, including:

    Nucleophilic substitution: The bromine atom can be replaced by a nucleophile, such as an amine or an alkoxide, to form new compounds.

    Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

    Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents like sodium azide (NaN3) or potassium tert-butoxide (KOtBu) in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or tetrahydrofuran (THF).

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Major Products Formed

    Nucleophilic substitution: Formation of azides, ethers, or amines.

    Reduction: Formation of alcohols.

    Oxidation: Formation of carboxylic acids or ketones.

Scientific Research Applications

Ethyl 2-bromo-2-[3-(trifluoromethyl)phenyl]acetate has several scientific research applications:

Mechanism of Action

The mechanism of action of Ethyl 2-bromo-2-[3-(trifluoromethyl)phenyl]acetate in chemical reactions involves the reactivity of the bromine atom and the trifluoromethyl group. The bromine atom can participate in nucleophilic substitution reactions, while the trifluoromethyl group can influence the electronic properties of the molecule, making it more reactive towards certain reagents. The ester group can undergo hydrolysis or reduction, leading to the formation of various derivatives.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 2-bromo-2-phenylacetate: Lacks the trifluoromethyl group, making it less hydrophobic and potentially less stable.

    Ethyl 2-chloro-2-[3-(trifluoromethyl)phenyl]acetate: Similar structure but with a chlorine atom instead of bromine, which can affect the reactivity and selectivity in chemical reactions.

    Ethyl 2-bromo-2-[4-(trifluoromethyl)phenyl]acetate: Positional isomer with the trifluoromethyl group at the para position, which can influence the electronic distribution and reactivity.

Uniqueness

Ethyl 2-bromo-2-[3-(trifluoromethyl)phenyl]acetate is unique due to the presence of the trifluoromethyl group at the meta position, which can significantly impact its chemical properties and reactivity. The combination of the bromine atom and the trifluoromethyl group makes it a valuable intermediate in organic synthesis and medicinal chemistry.

Properties

IUPAC Name

ethyl 2-bromo-2-[3-(trifluoromethyl)phenyl]acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10BrF3O2/c1-2-17-10(16)9(12)7-4-3-5-8(6-7)11(13,14)15/h3-6,9H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIGHVWUDDYUWTR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C1=CC(=CC=C1)C(F)(F)F)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10BrF3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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